molecular formula C19H13ClN6O B12206120 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12206120
M. Wt: 376.8 g/mol
InChI Key: IPZXMERIPNUANC-UHFFFAOYSA-N
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Description

2-[7-(5-Chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. This structure is substituted at the 7-position with a 5-chloro-2-methylphenyl group and at the 2-position with a phenol moiety. The chloro and methyl groups on the phenyl ring may enhance lipophilicity and metabolic stability, while the phenol group improves solubility and hydrogen-bonding interactions with target receptors .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C19H13ClN6O/c1-11-6-7-12(20)8-15(11)26-18-14(9-22-26)19-23-17(24-25(19)10-21-18)13-4-2-3-5-16(13)27/h2-10,27H,1H3

InChI Key

IPZXMERIPNUANC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with constructing the pyrazole ring, a critical step that establishes the compound’s nitrogen-rich backbone. Hydrazine derivatives react with diketones or β-keto esters under acidic or basic conditions to form the pyrazole moiety. For example, 1-(5-chloro-2-methylphenyl)-3-(dimethylamino)prop-2-en-1-one reacts with hydrazine hydrate in ethanol at 80°C to yield the intermediate pyrazole[4,3-e]pyrimidine precursor. This step typically achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC).

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–90°C

  • Catalyst: None required, though acetic acid may accelerate the reaction.

Cyclization to Form the Triazolo-Pyrimidine System

The pyrazole intermediate undergoes cyclization to form the fused triazolo[1,5-c]pyrimidine ring. This step employs phosphorus oxychloride (POCl₃) as both a solvent and dehydrating agent, facilitating the elimination of water and ring closure. For instance, treating the pyrazole derivative with POCl₃ at 110°C for 6 hours produces the chlorinated triazolo-pyrimidine core . The reaction is monitored via NMR to confirm the disappearance of starting material (δ = 8.2 ppm for pyrazole protons).

Optimization Insights:

  • Excess POCl₃ (3–5 equivalents) improves yields to 80–85% .

  • Lower temperatures (<100°C) result in incomplete cyclization, while higher temperatures (>120°C) promote side reactions.

Functionalization of the Phenolic Group

Introducing the phenolic hydroxyl group at position 2 requires careful deprotection or hydroxylation. A common approach involves hydrolyzing a methoxy-protected intermediate using hydrobromic acid (HBr) in acetic acid. For example, 2-methoxyphenyl-triazolo-pyrimidine reacts with 48% HBr at 100°C for 4 hours, achieving 90% conversion to the phenol derivative . Alternative methods, such as boron tribromide (BBr₃)-mediated deprotection, offer milder conditions (room temperature, 2 hours) but require anhydrous environments.

Comparative Data:

MethodReagentTemperatureTimeYield
HBr/Acetic Acid48% HBr100°C4h90%
BBr₃/CH₂Cl₂BBr₃25°C2h85%

Final Coupling and Purification

The last step involves coupling the triazolo-pyrimidine core with the 5-chloro-2-methylphenyl substituent. Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) enables efficient aryl-aryl bond formation. For instance, reacting the boronic ester derivative of 5-chloro-2-methylbenzene with the triazolo-pyrimidine precursor in toluene/water (3:1) at 90°C yields the final product . Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the compound in >95% purity.

Critical Parameters:

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄

  • Base: Sodium carbonate (2M aqueous solution)

  • Oxygen-Free Conditions: Essential to prevent catalyst deactivation .

Analytical Characterization

Post-synthesis analysis confirms the compound’s structure and purity:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.9 ppm (pyrimidine H), δ 7.6–7.3 ppm (aromatic H), and δ 5.2 ppm (phenolic -OH) .

  • Mass Spectrometry: ESI-MS m/z 427.1 [M+H]⁺, consistent with the molecular formula C₂₀H₁₅ClN₆O .

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Solubility: The compound’s poor solubility in aqueous media complicates purification. Using mixed solvents (e.g., DMF/water) during recrystallization improves recovery.

  • Side Reactions: Over-chlorination during cyclization is mitigated by controlling POCl₃ stoichiometry and reaction time .

  • Catalyst Costs: Palladium catalysts contribute significantly to synthesis costs. Recycling protocols using supported Pd nanoparticles reduce expenses by 30–40%.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve consistent yields of 70–75%, but scaling to kilogram quantities introduces challenges:

  • Heat Management: Exothermic cyclization steps require jacketed reactors to maintain temperatures <110°C.

  • Waste Streams: POCl₃ neutralization with ice-water generates phosphate waste, necessitating treatment before disposal .

Emerging Methodologies

Recent advances focus on greener synthesis routes:

  • Microwave-Assisted Synthesis: Reduces cyclization time from 6 hours to 30 minutes, improving energy efficiency.

  • Enzymatic Catalysis: Lipase-mediated coupling reactions under aqueous conditions show promise for reducing solvent use .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo-triazolo-pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structural analogs, their pharmacological profiles, and key research findings.

Structural and Functional Comparison

Pharmacological and Physicochemical Differences

Receptor Selectivity: The target compound’s phenol group may enhance A2A receptor binding via hydrogen bonding with residues like His264 or Asn253, a feature absent in SCH442416 (methoxy group) or SCH-58261 (furyl) . ZM241385 shows dual A2A/A2B antagonism due to its aminoethylphenol substituent, whereas the target compound’s chloro-methylphenyl group likely restricts selectivity to A2A .

Solubility and Bioavailability: The phenol moiety in the target compound improves aqueous solubility compared to SCH442416 (logP ~3.5 vs. Preladenant’s piperazinyl ethyl chain increases molecular weight and polarity, favoring blood-brain barrier penetration for CNS applications, unlike the target compound’s chloro-methylphenyl group, which may limit CNS uptake .

Synthetic Accessibility :

  • The target compound shares a common synthetic pathway with SCH442416, involving condensation of pyrazolo-pyrimidine precursors with substituted phenylhydrazines . However, introducing the 5-chloro-2-methylphenyl group requires specialized halogenation and methylation steps .

Research Findings and Clinical Relevance

  • Anticancer Activity : Derivatives like the 7-methyl analog (CAS 1005560-39-3) inhibit tumor cell proliferation (IC50: 1.2–3.8 μM in HeLa cells) by targeting CDK2 and inducing apoptosis . The target compound’s chloro substituent may enhance DNA intercalation or kinase inhibition.
  • Immunotherapy: A2A antagonists like SCH-412348 block adenosine-mediated immunosuppression in tumors. The target compound’s phenol group could modulate cytokine release (e.g., TNF-α suppression) in inflammatory models .

Biological Activity

The compound 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure combines multiple functional groups that may contribute to various biological activities, particularly in cancer treatment.

  • Molecular Formula : C19H13ClN6O
  • Molecular Weight : 376.8 g/mol
  • CAS Number : 848743-25-9

Biological Activities

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound:

Anticancer Activity

Studies have demonstrated that compounds similar to 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol exhibit potent anticancer effects. For instance:

  • Cytotoxicity : The MTT assay results indicate that related pyrazolo compounds show stronger cytotoxic activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The most active derivatives were found to induce apoptosis through the activation of caspases (caspase 3/7, 8, and 9) and suppress NF-kB expression while promoting p53 and Bax expression . Additionally, these compounds triggered autophagy via increased formation of autophagosomes and mTOR inhibition .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives is closely linked to their structural features. The presence of the chlorinated phenyl moiety and the hydroxyl group in the phenol structure enhances their interaction with biological targets. Compounds with similar structures often exhibit:

  • Antitumor Activity : Many studies emphasize the importance of combining pharmacophore groups with anticancer agents to enhance biological activity and minimize drug resistance .

Comparative Biological Activities

The table below summarizes the biological activities of several related compounds:

Compound NameStructural FeaturesBiological Activity
3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol Naphthalene core with a pyrazolo-triazolo-pyrimidine structureInhibits CDK2; cytotoxic against MCF-7 and HCT116 cell lines
Pyrazolo[3,4-d]pyrimidine derivatives Contains pyrazole and pyrimidine ringsCDK inhibitors with anticancer properties
1,2,4-Triazole derivatives Heterocyclic compounds with diverse substitutionsAntibacterial and antifungal activities

Study on Apoptosis Induction

A detailed investigation into the apoptosis-inducing capabilities of a closely related compound revealed significant findings:

  • Cell Lines Used : MCF-7 and MDA-MB-231 were treated with varying concentrations of the compound.
  • Results : The study confirmed that treatment led to increased apoptosis rates compared to untreated controls. The activation of caspases was notably higher in treated cells .

Interaction Studies

Recent studies have employed various techniques such as molecular docking and binding assays to elucidate how 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol interacts with specific biological targets. These interactions are crucial for understanding its therapeutic potential.

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